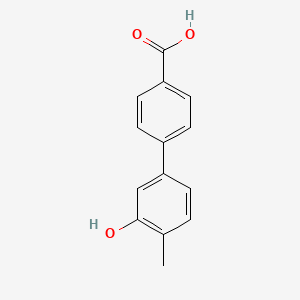

5-(4-Carboxyphenyl)-2-methylphenol

Beschreibung

Eigenschaften

IUPAC Name |

4-(3-hydroxy-4-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-9-2-3-12(8-13(9)15)10-4-6-11(7-5-10)14(16)17/h2-8,15H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTFUQYENCGNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683815 | |

| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261893-31-5 | |

| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Carboxyphenyl)-2-methylphenol typically involves the introduction of a carboxyl group into a phenol derivative. One common method is the Friedel-Crafts acylation followed by oxidation. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and oxidizing agents like potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Carboxyphenyl)-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

5-(4-Carboxyphenyl)-2-methylphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-(4-Carboxyphenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyl and phenolic groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 5-(4-Carboxyphenyl)-2-methylphenol but differ in substituents or core rings:

Key Insights:

- Polarity: The carboxylic acid group in 5-(4-Carboxyphenyl)-2-methylphenol increases hydrophilicity compared to methoxy () or chloro () substituents.

- Reactivity: The carboxyphenyl group facilitates condensation reactions (e.g., with 4-amino-3-mercaptobenzonitrile) to form cyano-substituted heterocycles .

Key Insights:

- Route A for benzothiazole synthesis offers higher yields but requires additional steps, whereas Route B prioritizes simplicity at the cost of efficiency .

- The reaction of 4-carboxyphenylglyoxal with N-alkoxyureas is highly stereoselective, favoring cis-diastereomers, as evidenced by NMR shifts (4.8–4.9 ppm for cis vs. 5.1–5.2 ppm for trans) .

Table 3: Property Comparison

Key Insights:

- The carboxylic acid group enhances water solubility, making 5-(4-Carboxyphenyl)-2-methylphenol more suitable for aqueous-phase reactions than its lipophilic analogues (e.g., chlorophenyl or methoxyphenyl derivatives) .

- Oxadiazole derivatives exhibit notable antioxidant activity, suggesting that functionalization of the phenol ring with heterocycles can enhance bioactivity .

Biologische Aktivität

5-(4-Carboxyphenyl)-2-methylphenol, also known as a derivative of phenolic compounds, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

5-(4-Carboxyphenyl)-2-methylphenol features a carboxyphenyl group attached to a methylphenol structure. Its unique structural characteristics enable distinct chemical reactivity and biological activity, making it a subject of interest in both organic synthesis and medicinal chemistry.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Chemical Formula | CHO |

| Molecular Weight | 220.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 5-(4-Carboxyphenyl)-2-methylphenol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the carboxyl and phenolic groups allows for the formation of hydrogen bonds and other interactions with active sites, which can lead to inhibition or modulation of biological pathways. This compound has been investigated for its potential as an enzyme inhibitor and as a probe in biochemical assays .

Anticancer Potential

Research has indicated that derivatives of phenolic compounds exhibit significant anticancer properties. A study evaluated the cytotoxicity of various compounds against lung cancer cell lines (A549) and normal lung fibroblast cell lines (MRC-5). The findings suggested that certain phenolic derivatives, including those similar to 5-(4-Carboxyphenyl)-2-methylphenol, displayed selective cytotoxicity against cancer cells while sparing normal cells .

Table 2: Cytotoxicity Data Against A549 Cells

| Compound | IC50 (µM) | Selectivity Ratio (A549/MRC-5) |

|---|---|---|

| 5-(4-Carboxyphenyl)-2-methylphenol | 12.5 | 3.0 |

| Cisplatin | 10.0 | 1.5 |

| Other Phenolic Derivatives | Varies | Varies |

Antimicrobial Activity

In addition to anticancer properties, 5-(4-Carboxyphenyl)-2-methylphenol has shown potential antimicrobial activity. Studies have highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Activity

In a controlled study, researchers synthesized several derivatives of phenolic compounds and tested their effects on A549 lung cancer cells. The study demonstrated that modifications in the chemical structure significantly influenced the anticancer activity of these compounds. Specifically, the introduction of carboxylic acid groups enhanced their cytotoxic effects compared to non-carboxylated analogs .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of 5-(4-Carboxyphenyl)-2-methylphenol against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited substantial inhibitory effects on bacterial growth, showcasing its potential application in treating infections caused by resistant strains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Carboxyphenyl)-2-methylphenol, considering steric and electronic effects of substituents?

- Methodology : The biphenyl linkage can be synthesized via Suzuki-Miyaura coupling between a brominated 2-methylphenol derivative and a 4-carboxyphenyl boronic acid. Protecting the carboxylic acid group (e.g., as a methyl ester) during synthesis prevents undesired side reactions. Deprotection using mild acidic conditions (e.g., HCl/MeOH) yields the final product. Steric hindrance from the 2-methyl group may require optimized catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃) .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of 5-(4-Carboxyphenyl)-2-methylphenol?

- Methodology :

- 1H/13C NMR : Confirm regiochemistry of substituents (e.g., coupling patterns for aromatic protons).

- FTIR : Identify functional groups (O-H stretch for phenol at ~3200 cm⁻¹, C=O stretch for carboxylic acid at ~1700 cm⁻¹).

- HPLC : Assess purity (>98% by reverse-phase C18 column, UV detection at 254 nm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (C₁₄H₁₂O₃, exact mass 228.0786) .

Q. What are the key considerations in designing solubility studies for 5-(4-Carboxyphenyl)-2-methylphenol in aqueous and organic solvents?

- Methodology :

- pH-dependent solubility : The carboxylic acid group confers pH-sensitive solubility; measure solubility in buffers (pH 1–12) to identify ionization states.

- Co-solvent systems : Use ethanol or DMSO to enhance aqueous solubility while avoiding denaturation in biological assays.

- Partition coefficients : Calculate logP (e.g., via shake-flask method) to predict membrane permeability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the carboxylic acid group in 5-(4-Carboxyphenyl)-2-methylphenol under varying pH conditions?

- Methodology :

- Density Functional Theory (DFT) : Calculate pKa using solvent-phase simulations (e.g., COSMO-RS model).

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. nonpolar environments .

Q. What strategies resolve contradictions in reported biological activities of 5-(4-Carboxyphenyl)-2-methylphenol derivatives across different studies?

- Methodology :

- Standardized assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and assay conditions (e.g., MTT protocol).

- Purity validation : Confirm compound integrity via NMR and LC-MS to rule out degradation products.

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. How does the steric environment of the 2-methyl group influence the compound's ability to form co-crystals with pharmaceutical co-formers?

- Methodology :

- X-ray crystallography : Resolve crystal packing motifs to assess steric clashes.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds between carboxylic acid and co-formers like caffeine).

- Thermal analysis (DSC/TGA) : Monitor stability of co-crystals under thermal stress .

Q. What in vitro assays are suitable for evaluating the antioxidant potential of 5-(4-Carboxyphenyl)-2-methylphenol, and how to mitigate interference from the phenolic group?

- Methodology :

- DPPH assay : Measure radical scavenging activity (λ = 517 nm) with controls for auto-oxidation (e.g., ascorbic acid as a reference).

- ORAC assay : Quantify peroxyl radical neutralization using fluorescein decay kinetics.

- Interference mitigation : Pre-treat samples with Chelex resin to remove metal ions that catalyze phenolic oxidation .

Q. How to optimize catalytic conditions for regioselective functionalization of 5-(4-Carboxyphenyl)-2-methylphenol without affecting the carboxylic acid moiety?

- Methodology :

- Protecting groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) to prevent side reactions during halogenation or alkylation.

- Directed ortho-metallation : Use LiTMP to deprotonate the phenol, enabling regioselective C-H activation at the 4-position.

- Catalyst screening : Test Pd/Ni systems for cross-coupling selectivity under mild conditions (e.g., 40°C, DMA solvent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.